molecular formula C19H34O4 B157234 methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate CAS No. 10012-52-9

methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate

Cat. No.: B157234
CAS No.: 10012-52-9
M. Wt: 326.5 g/mol
InChI Key: QZAJJEFYEVWODE-VSZNYVQBSA-N
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Description

methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate is an organic compound with the molecular formula C19H34O4. It is a derivative of stearic acid, featuring two epoxide groups at the 9,10 and 12,13 positions. This compound is a colorless to yellow oily liquid with a melting point range of 24-30°C and low solubility in water, but it can dissolve in organic solvents like ether and alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate is typically synthesized through the epoxidation of octadecenoic acid using hydrogen peroxide. The reaction involves the addition of hydrogen peroxide to the double bonds of octadecenoic acid, resulting in the formation of epoxide groups at the specified positions .

Industrial Production Methods

In industrial settings, the production of methyl 9,10:12,13-diepoxystearate, cis,cis- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of octadecenoic acid to the desired epoxide compound. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 9,10:12,13-diepoxystearate, cis,cis- involves its interaction with molecular targets through its epoxide groups. These groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other cellular components, thereby influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate is unique due to its specific epoxide groups at the 9,10 and 12,13 positions, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications .

Properties

CAS No.

10012-52-9

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate

InChI

InChI=1S/C19H34O4/c1-3-4-8-11-15-17(22-15)14-18-16(23-18)12-9-6-5-7-10-13-19(20)21-2/h15-18H,3-14H2,1-2H3/t15-,16+,17+,18-/m1/s1

InChI Key

QZAJJEFYEVWODE-VSZNYVQBSA-N

SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC

Isomeric SMILES

CCCCC[C@@H]1[C@@H](O1)C[C@@H]2[C@@H](O2)CCCCCCCC(=O)OC

Canonical SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC

Origin of Product

United States

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